molecular formula C4H9NO2 B2939088 1,2-Oxazinan-4-ol CAS No. 2241130-96-9

1,2-Oxazinan-4-ol

Cat. No. B2939088
CAS RN: 2241130-96-9
M. Wt: 103.121
InChI Key: PQZDVIDTPXBOCJ-UHFFFAOYSA-N
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Description

1,2-Oxazinan-4-ol is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .

Scientific Research Applications

Synthesis and Chemical Properties

1,2-oxazines and related compounds, which can be synthesized by dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, play a significant role in chemical synthesis. These compounds are obtained from the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones and have been utilized as electrophiles in various chemical reactions. Their importance lies in their use as chiral synthons and in the general reactions they undergo, indicating their versatility in synthetic chemistry (Sainsbury, 1991).

Therapeutic Applications

1,3,4-Oxadiazole derivatives, possessing a five-membered aromatic ring, exhibit a wide range of bioactivities. The structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with various enzymes and receptors in biological systems, leading to a diverse array of therapeutic applications. These compounds have been extensively researched for their anticancer, antifungal, antibacterial, and other medicinal properties, highlighting the therapeutic worth of oxadiazole-tailored compounds (Verma et al., 2019).

Polymer-Supported Syntheses

Solid-phase synthesis (SPS) techniques have been employed to prepare oxazine and thiazine derivatives, demonstrating the synthetic flexibility and the potential for creating diverse compounds bearing functionalized 1,2-oxazine scaffolds. This approach has facilitated the stereoselective polymer-supported syntheses of morpholines, expanding the scope of heterocyclic compound synthesis (Králová et al., 2018).

Antimicrobial Activity

The antimicrobial activity of 1,3,4-oxadiazole derivatives underscores the potential of oxazinan-4-ol related compounds in addressing the challenge of antimicrobial resistance. These compounds have shown promising activity against a range of microbes, suggesting their potential as new drugs (Glomb & Świątek, 2021).

Catalysis and Material Science

Oxazoline-containing ligands have emerged as successful and versatile classes for asymmetric catalysis. Their application in metal-catalyzed transformations highlights the chemical utility of oxazinan-4-ol related structures in catalysis and material science, providing a foundation for the development of new catalytic systems (Hargaden & Guiry, 2009).

properties

IUPAC Name

oxazinan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c6-4-1-2-7-5-3-4/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZDVIDTPXBOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CONCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2241130-96-9
Record name 1,2-oxazinan-4-ol
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